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Compound of Interest

Compound Name: 4-(3-Bromophenyl)butan-2-one

Cat. No.: B1331217 Get Quote

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular

architectures is paramount. Key to this endeavor is the availability of versatile chemical building

blocks that offer multiple avenues for strategic modification. 4-(3-Bromophenyl)butan-2-one
(CAS: 3506-70-5) has emerged as such a scaffold, a seemingly simple molecule that packs

significant potential for the construction of diverse and novel therapeutic agents.[1][2][3] Its

structure, featuring a strategically placed bromine atom on a phenyl ring and a readily

modifiable ketone functional group, provides medicinal chemists with a powerful tool for lead

generation and optimization.

This guide provides a detailed exploration of 4-(3-Bromophenyl)butan-2-one as a key

intermediate. We will delve into the rationale behind its utility, present detailed protocols for its

most critical transformations, and offer insights into its application in the synthesis of

pharmaceutically relevant structures.

Physicochemical Properties
A clear understanding of a starting material's properties is fundamental to its effective use in

synthesis.
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Property Value Source

CAS Number 3506-70-5 [1][3]

Molecular Formula C₁₀H₁₁BrO [1][2][3]

Molecular Weight 227.10 g/mol [2][3]

IUPAC Name 4-(3-bromophenyl)butan-2-one [2]

Canonical SMILES CC(=O)CCC1=CC(=CC=C1)Br [1]

The Dual Functionality: Deconstructing the
Synthetic Potential
The utility of 4-(3-Bromophenyl)butan-2-one stems from its two distinct, orthogonally reactive

functional regions: the brominated aromatic ring and the aliphatic ketone. This duality allows for

a stepwise and controlled elaboration of the molecular framework.

The 3-Bromophenyl Group: A Handle for Cross-Coupling
The carbon-bromine bond on the phenyl ring is the molecule's primary anchor point for building

molecular complexity. Brominated aromatic compounds are highly valued in organic synthesis

because this bond can readily participate in a wide array of palladium-catalyzed cross-coupling

reactions.[4] This allows for the facile formation of new carbon-carbon and carbon-heteroatom

bonds.[4][5]

Suzuki-Miyaura Coupling: Enables the formation of biaryl structures, a privileged motif in

many approved drugs, by coupling with boronic acids or esters.[6][7]

Buchwald-Hartwig Amination: Provides a direct route to synthesize aryl amines, another

ubiquitous pharmacophore, by coupling with a wide range of primary and secondary amines.

[8][9][10]

Sonogashira & Heck Couplings: Offers pathways to introduce alkyne and alkene

functionalities, respectively, further diversifying the accessible chemical space.
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The bromine atom itself is not merely a synthetic tool. In the final drug molecule, it can

participate in halogen bonding, a non-covalent interaction that can significantly influence a

ligand's binding affinity and selectivity for its protein target.[11] Furthermore, the incorporation

of bromine can modulate a compound's lipophilicity and metabolic stability, key parameters in

drug design.[11][12]

The Butan-2-one Moiety: A Gateway to Chirality and
Further Functionalization
The ketone group offers a complementary set of synthetic transformations.

Reduction to Chiral Alcohols: The reduction of the ketone is one of the most powerful

applications of this moiety. This transformation generates a secondary alcohol and, critically,

a new stereocenter.[13][14] Using enantioselective reducing agents, chemists can produce

specific stereoisomers, which is often essential for therapeutic activity and reducing off-target

effects.[13]

Reductive Amination: The ketone can be converted into an amine via reductive amination,

providing an alternative to Buchwald-Hartwig coupling for introducing nitrogen-containing

groups.

Alkyl Chain Elaboration: The protons alpha to the carbonyl group are acidic and can be

deprotonated to form an enolate, which can then react with various electrophiles to extend or

modify the butanone side chain.

Core Synthetic Applications & Protocols
The following sections provide detailed, field-tested protocols for the key transformations of 4-
(3-Bromophenyl)butan-2-one. These protocols are designed to be self-validating,

incorporating reaction monitoring steps to ensure success.

Application Workflow Diagram
The following diagram illustrates the central role of 4-(3-Bromophenyl)butan-2-one as a

divergent intermediate for key medicinal chemistry scaffolds.
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Caption: Synthetic utility of 4-(3-Bromophenyl)butan-2-one.

Protocol 1: Stereoselective Reduction of the Ketone
This protocol describes the reduction of the ketone to a secondary alcohol using sodium

borohydride. While this specific protocol yields a racemic mixture, it serves as a robust

baseline. For enantioselectivity, one would substitute NaBH₄ with a chiral reducing agent like a

CBS catalyst system or a chiral borane.[13][14]

Objective: To synthesize 4-(3-bromophenyl)butan-2-ol.

Materials:

4-(3-Bromophenyl)butan-2-one

Sodium borohydride (NaBH₄)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, stir bar

Ice bath

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Reaction Setup: Dissolve 4-(3-Bromophenyl)butan-2-one (1.0 equiv) in anhydrous

methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic

stir bar.

Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: The reduction is

exothermic; cooling controls the reaction rate and minimizes side products.[15]

Reagent Addition: While stirring vigorously, add sodium borohydride (0.5 equiv) portion-wise

over 15 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and

effervescence.

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the

starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting

ketone will have a higher Rf than the more polar alcohol product. The reaction is typically

complete within 1-2 hours.

Quenching: Once the reaction is complete (as indicated by TLC), slowly add saturated

aqueous NH₄Cl solution to quench the excess NaBH₄. Continue stirring for 10 minutes.

Work-up:

Remove the methanol under reduced pressure using a rotary evaporator.

Add water and extract the aqueous layer three times with dichloromethane.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: The resulting crude oil can be purified by flash column chromatography on silica

gel to yield the pure 4-(3-bromophenyl)butan-2-ol.

Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling 4-(3-Bromophenyl)butan-2-one with an

arylboronic acid to form a biaryl structure.[16]

Objective: To synthesize 4-(3-arylphenyl)butan-2-one.

Materials:

4-(3-Bromophenyl)butan-2-one

Arylboronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

Toluene and Water (4:1 mixture)

Schlenk flask or similar reaction vessel for inert atmosphere

Nitrogen or Argon source

Ethyl acetate, water, brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Inert Atmosphere Setup: To a Schlenk flask, add 4-(3-Bromophenyl)butan-2-one (1.0

equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

Degassing: Seal the flask, and cycle between vacuum and an inert gas (Nitrogen or Argon)

three times to remove all oxygen. Causality: The Pd(0) catalyst is sensitive to oxygen and

can be deactivated through oxidation. Degassing is critical for catalytic activity.
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Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed

Toluene/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12

hours.

Work-up:

Cool the reaction to room temperature.

Dilute with ethyl acetate and water.

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Purification: Purify the crude residue by flash column chromatography on silica gel.
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Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: Buchwald-Hartwig Amination
This protocol details the coupling of 4-(3-Bromophenyl)butan-2-one with an amine. This

reaction is highly sensitive to air and moisture.[8][17]
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Objective: To synthesize 4-(3-(alkyl/arylamino)phenyl)butan-2-one.

Materials:

4-(3-Bromophenyl)butan-2-one

Amine (primary or secondary, 1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

XPhos or similar bulky phosphine ligand (0.04 equiv)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous, degassed toluene

Glovebox or Schlenk line for inert atmosphere operations

Diethyl ether, water, brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Inert Atmosphere Setup:This entire procedure should be performed in a glovebox or using

rigorous Schlenk technique. Add Pd(OAc)₂, the phosphine ligand, and NaOtBu to a dry

Schlenk flask.

Reagent Addition: Add 4-(3-Bromophenyl)butan-2-one (1.0 equiv) and the anhydrous,

degassed toluene. Stir for 5 minutes to allow for catalyst pre-formation.

Amine Addition: Add the amine (1.2 equiv) to the reaction mixture.

Heating and Monitoring: Seal the vessel and heat to 100-110 °C. Monitor the reaction by LC-

MS until the starting material is consumed (typically 6-24 hours).

Work-up:

Cool the reaction to room temperature.
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Carefully quench the reaction by adding it to a separatory funnel containing diethyl ether

and water. Caution: NaOtBu is a strong base.

Separate the layers and extract the aqueous phase with diethyl ether.

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product by flash column chromatography.
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Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
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Conclusion
4-(3-Bromophenyl)butan-2-one represents more than just a chemical intermediate; it is a

strategic tool for medicinal chemists. Its dual-functional nature permits a divergent synthetic

approach, enabling the rapid generation of diverse compound libraries targeting different

chemical spaces. By leveraging established and robust protocols for ketone reduction and

palladium-catalyzed cross-coupling, researchers can efficiently construct complex molecules

with stereochemical control and diverse aromatic substitutions. This makes 4-(3-
Bromophenyl)butan-2-one an invaluable asset in the quest for novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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